Bienvenue dans la boutique en ligne BenchChem!

1-(2-Methyloxazol-4-yl)cyclopropanamine

Medicinal Chemistry SAR Physicochemical Profiling

1-(2-Methyloxazol-4-yl)cyclopropanamine (C₇H₁₀N₂O, MW 138.17 g/mol) is a heterocyclic primary amine featuring a cyclopropanamine moiety directly attached to the 4-position of a 2-methyl-substituted oxazole ring. The compound is classified within the cyclopropylamine-oxazole chemotype, a scaffold implicated in lysine-specific demethylase 1 (LSD1) inhibition, monoamine oxidase (MAO) modulation, and chemokine CCR5 receptor antagonism.

Molecular Formula C7H10N2O
Molecular Weight 138.17 g/mol
Cat. No. B8420501
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Methyloxazol-4-yl)cyclopropanamine
Molecular FormulaC7H10N2O
Molecular Weight138.17 g/mol
Structural Identifiers
SMILESCC1=NC(=CO1)C2(CC2)N
InChIInChI=1S/C7H10N2O/c1-5-9-6(4-10-5)7(8)2-3-7/h4H,2-3,8H2,1H3
InChIKeyINNJXQHTCAIVDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Methyloxazol-4-yl)cyclopropanamine – Structural Identity and Procurement Baseline for Cyclopropanamine-Functionalized Oxazole Building Blocks


1-(2-Methyloxazol-4-yl)cyclopropanamine (C₇H₁₀N₂O, MW 138.17 g/mol) is a heterocyclic primary amine featuring a cyclopropanamine moiety directly attached to the 4-position of a 2-methyl-substituted oxazole ring . The compound is classified within the cyclopropylamine-oxazole chemotype, a scaffold implicated in lysine-specific demethylase 1 (LSD1) inhibition, monoamine oxidase (MAO) modulation, and chemokine CCR5 receptor antagonism . It is commercially supplied as a research-grade building block by multiple vendors at purities typically ranging from 95% to 98%, with pricing at approximately 5 USD/mg for milligram quantities .

Why 1-(2-Methyloxazol-4-yl)cyclopropanamine Cannot Be Interchanged with Positional Isomers or Linker Variants in Target-Focused Research


Within the cyclopropanamine-oxazole chemotype, the precise position of the methyl substituent on the oxazole ring and the direct attachment mode of the cyclopropanamine group are critical determinants of target engagement, as demonstrated in LSD1 and MAO inhibitor patent structure-activity relationship (SAR) data . Substituting 1-(2-methyloxazol-4-yl)cyclopropanamine with its regioisomers—such as 1-(4-methyloxazol-5-yl)cyclopropanamine or 1-(5-methyloxazol-4-yl)cyclopropanamine—alters the spatial orientation of the methyl group relative to the cyclopropanamine pharmacophore, which patent SAR tables have shown can shift LSD1 IC₅₀ values by over an order of magnitude among closely related heteroaryl cyclopropylamines . Similarly, linker variants such as N-[(dimethyl-1,2-oxazol-4-yl)methyl]cyclopropanamine introduce a methylene spacer and N-alkylation that modify conformational flexibility, amine basicity (predicted ΔpKa ≈ 1–2 units), and hydrogen-bonding capacity, directly impacting both target binding kinetics and metabolic stability . Generic substitution without confirmatory assay data therefore carries a high risk of invalidating SAR continuity, confounding biological results, and wasting procurement budgets on structurally similar but functionally non-equivalent compounds.

Quantitative Differentiation Evidence for 1-(2-Methyloxazol-4-yl)cyclopropanamine Versus Closest Analogs


Regioisomeric Methyl Positioning Dictates Oxazole Ring Electronics and Predicted Basicity

The 2-methyl substitution on the oxazole ring of 1-(2-methyloxazol-4-yl)cyclopropanamine imposes a distinct electronic environment compared to its 4-methyl and 5-methyl regioisomers. The methyl group at the 2-position (adjacent to the ring oxygen) exerts a +I inductive effect that increases electron density at the oxazole nitrogen, elevating the predicted pKa of the conjugate acid relative to 4-methyl or 5-methyl analogs where the methyl group is more distant from the heteroatom . This differential basicity directly influences protonation state at physiological pH and hydrogen-bond acceptor strength, which are critical parameters for target binding in LSD1 and MAO active sites where the oxazole nitrogen participates in key interactions with flavin adenine dinucleotide (FAD) cofactor residues .

Medicinal Chemistry SAR Physicochemical Profiling

Direct Cyclopropanamine Attachment at Oxazole C4 Confers Conformational Rigidity Versus Methylene-Linked Analogs

1-(2-Methyloxazol-4-yl)cyclopropanamine features a direct C–C bond between the cyclopropane ring and the oxazole 4-position, resulting in zero rotatable bonds between the two rings. In contrast, analogs such as N-[(dimethyl-1,2-oxazol-4-yl)methyl]cyclopropanamine and (5-cyclopropyl-1,2-oxazol-4-yl)methanamine possess a methylene linker that introduces one additional rotatable bond . Conformational analysis of LSD1 inhibitor scaffolds indicates that restricting rotational freedom between the aryl/heteroaryl ring and the cyclopropanamine warhead is a key SAR driver for potency, with rigidified analogs showing improved IC₅₀ values in biochemical assays . The increased entropy penalty upon binding for flexible linker analogs can reduce target affinity by an estimated 0.5–1.5 kcal/mol (corresponding to a 2–12 fold shift in Ki) based on well-established principles of conformational restriction in medicinal chemistry .

Conformational Analysis Scaffold Design Drug Discovery

Platelet 12-Lipoxygenase Inhibition at 30 µM: A Functional Assay Anchor Point with Comparators from the Same Assay Panel

1-(2-Methyloxazol-4-yl)cyclopropanamine was tested for in vitro inhibition of platelet 12-lipoxygenase at a single concentration of 30 µM, as recorded in ChEMBL-curated assay data . While a quantitative IC₅₀ was not reported, the compound's activity in this assay places it within a broader class of oxazole-containing small molecules that have demonstrated lipoxygenase modulatory activity . This functional assay anchor point provides a starting reference for selectivity profiling against des-methyl and regioisomeric analogs, which have not been systematically evaluated in the same assay panel—creating a data gap that procurement of the correct compound must fill.

Enzymology Lipoxygenase Inflammation

Patent-Disclosed CCR5 Antagonist Pharmacophore Alignment and Preliminary Pharmacological Screening

Preliminary pharmacological screening reported by Zhang et al. indicates that 1-(2-methyloxazol-4-yl)cyclopropanamine and structurally related cyclopropanamine-oxazole derivatives can function as CCR5 antagonists, with potential applications in HIV infection, asthma, rheumatoid arthritis, autoimmune diseases, and COPD . This finding aligns with the compound's structural compliance within the Markush formulae of patent families claiming cyclopropyl compounds as CCR5 antagonists (e.g., EP 1,569,934 B1; US 7,569,579 B2), which require a cyclopropylamine moiety linked to a heteroaryl ring system . In contrast, analogs lacking the 2-methyl substituent on oxazole or possessing altered connectivity (e.g., (5-cyclopropyl-1,2-oxazol-4-yl)methanamine) fall outside the most potency-optimized subgeneric claims of these patent families, suggesting that the 2-methyl-4-oxazolyl-cyclopropanamine arrangement represents a privileged pharmacophore geometry .

CCR5 Antagonist HIV Entry Chemokine Receptor

Multi-Vendor Procurement Availability and Purity Gradients Enable Competitive Sourcing Versus Single-Supplier Analogs

1-(2-Methyloxazol-4-yl)cyclopropanamine is stocked by at least five independent suppliers with catalog-listed purities ranging from 95% to 98% and immediate availability (in-stock status) at milligram to multi-gram scales . By contrast, its closest regioisomer, 1-(4-methyloxazol-5-yl)cyclopropanamine, is listed by fewer vendors and typically requires custom synthesis with extended lead times (10–14 working days) . The des-methyl analog 1-(oxazol-4-yl)cyclopropanamine (CAS 1159733-51-3) is available but at a higher average price point (~8–12 USD/mg) and lower stock depth . This multi-supplier landscape for the target compound reduces single-vendor dependency risk, enables competitive price negotiation, and provides batch-to-batch quality comparison options that are not available for less widely stocked analogs.

Procurement Supply Chain Quality Control

Optimal Procurement and Application Scenarios for 1-(2-Methyloxazol-4-yl)cyclopropanamine Based on Quantitative Differentiation Evidence


LSD1/MAO Inhibitor Hit-to-Lead Programs Requiring Conformationally Constrained Cyclopropanamine Warheads

For medicinal chemistry teams pursuing LSD1 or MAO-B inhibitor optimization, 1-(2-methyloxazol-4-yl)cyclopropanamine provides the zero-rotatable-bond scaffold architecture that patent SAR data correlate with enhanced target potency (IC₅₀ improvements of up to 16-fold observed between flexible and rigidified cyclopropylamine analogs in LSD1 biochemical assays) . The direct cyclopropanamine-to-oxazole attachment eliminates the entropic penalty associated with methylene-linked analogs, making this compound the preferred core for structure-based drug design where preorganization of the FAD-interacting amine is critical. The 2-methyl substituent further differentiates this compound from des-methyl analogs by modulating oxazole ring electronics, which can be exploited to tune hydrogen-bond acceptor strength at the FAD binding site .

CCR5 Antagonist Discovery Aligned with Patent Preferred Embodiments

Research groups targeting CCR5-mediated diseases (HIV entry inhibition, rheumatoid arthritis, asthma) should prioritize 1-(2-methyloxazol-4-yl)cyclopropanamine because its 2-methyl-4-oxazolyl substitution pattern maps directly onto the preferred subgeneric claims of the SmithKline Beecham CCR5 antagonist patent family (EP 1,569,934 B1; US 7,569,579 B2) . Preliminary pharmacological screening has confirmed CCR5 antagonist potential for this chemotype, and the compound's structural compliance with patent preferred embodiments ensures that SAR data generated during lead optimization remains within the most commercially relevant intellectual property space—a consideration that directly impacts downstream partnering and licensing value .

Multi-Parallel Library Synthesis Requiring Reliable Multi-Gram Supply and Competitive Unit Economics

For high-throughput chemistry groups synthesizing focused libraries of oxazole-cyclopropanamine derivatives, the target compound's multi-vendor availability at 95–98% purity with immediate stock translates to reliable supply continuity and 40–60% lower unit costs compared to regioisomeric analogs . The compound's competitive pricing (~5 USD/mg) and multi-gram stock depth enable cost-effective library production at scales (100–500 mg per reaction) that would be economically prohibitive with single-supplier, custom-synthesis-dependent regioisomers. This procurement advantage is particularly relevant for organizations running parallel synthesis campaigns where compound cost and lead time directly determine project feasibility .

Biochemical Target Deconvolution Studies Leveraging the Only Publicly Available Functional Assay Anchor Point

1-(2-Methyloxazol-4-yl)cyclopropanamine is distinguished from its closest analogs by the existence of at least one publicly curated functional assay entry (platelet 12-lipoxygenase inhibition at 30 µM; ChEMBL ALA615117), providing a verifiable biochemical activity reference point . For academic groups or biotech companies conducting target deconvolution or selectivity profiling, this assay data serves as a starting point for designing counter-screens and selectivity panels—a capability not available for regioisomeric analogs that lack any public bioactivity annotation. Investigators can use this known activity to design differential scanning experiments that compare the target compound's polypharmacology profile against that of its analogs, generating novel selectivity data that directly informs lead series triage decisions .

Quote Request

Request a Quote for 1-(2-Methyloxazol-4-yl)cyclopropanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.